N-(3-aminopropyl)-N-methylcyclopropanamine

Description

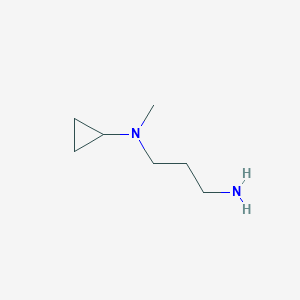

N-(3-aminopropyl)-N-methylcyclopropanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropane ring attached to a methylated nitrogen atom, which is further connected to a 3-aminopropyl group

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N'-cyclopropyl-N'-methylpropane-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-9(6-2-5-8)7-3-4-7/h7H,2-6,8H2,1H3 |

InChI Key |

CMOHRTBZFZWVPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCN)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-methylcyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with N-methyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of fixed-bed reactors and molecular sieves as catalysts can enhance the efficiency of the reaction. The overall yield of the compound can be optimized through careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenated compounds or alkylating agents can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted amines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3-aminopropyl)-N-methylcyclopropanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine

- N-(3-aminopropyl)-N-dimethylpropane-1,3-diamine

- N-(3-aminopropyl)-N-ethylcyclopropanamine

Uniqueness

N-(3-aminopropyl)-N-methylcyclopropanamine is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties

Biological Activity

N-(3-aminopropyl)-N-methylcyclopropanamine, also known as a new psychoactive substance (NPS), has garnered attention for its potential biological activities and therapeutic applications. This compound belongs to a class of substances that have been synthesized for various pharmacological purposes, including neuropharmacology and cancer treatment. The following article explores its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits a range of biological activities that can be categorized into the following mechanisms:

- Neurotransmitter Modulation : This compound interacts with various neurotransmitter systems, which may influence mood, cognition, and behavior.

- Kinase Inhibition : It has been identified as a potential inhibitor of specific kinases such as SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2), which play crucial roles in cell signaling pathways related to inflammation and neurodegeneration .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in the treatment of infections .

Pharmacological Applications

The diverse biological activities of this compound suggest several potential applications:

- Treatment of Neurological Disorders : Due to its interaction with neurotransmitter systems and kinase pathways, it may be useful in managing conditions such as depression, anxiety, and neurodegenerative diseases.

- Cancer Therapy : Its ability to inhibit specific kinases could position it as a therapeutic agent in oncology, particularly for cancers where these kinases are implicated .

- Infection Control : The antimicrobial properties indicate potential use in treating bacterial and viral infections .

Study 1: Psychoactive Substance Use Patterns

A study conducted in Australia examined the use patterns of new psychoactive substances among regular psychostimulant users. It found that NPS users often seek substances with effects similar to traditional illicit drugs. The study highlighted the dynamic nature of the NPS market and the need for ongoing research to understand user behaviors and associated risks .

Study 2: Kinase Inhibition and Therapeutic Potential

Research focusing on the inhibition of SYK and LRRK2 by this compound demonstrated its effectiveness in preclinical models. The inhibition of these kinases was linked to reduced inflammation and improved outcomes in models of autoimmune diseases . This suggests a promising avenue for developing treatments targeting inflammatory conditions.

Study 3: Antimicrobial Properties

Preliminary laboratory studies indicated that this compound exhibits activity against various pathogens. Further investigations are necessary to elucidate its mechanism of action and therapeutic efficacy in clinical settings .

Table 1: Summary of Biological Activities

| Activity Type | Description | Potential Application |

|---|---|---|

| Neurotransmitter Modulation | Modulates neurotransmitter levels | Neurological disorders |

| Kinase Inhibition | Inhibits SYK and LRRK2 | Cancer therapy, anti-inflammatory |

| Antimicrobial | Exhibits activity against bacteria/viruses | Infection treatment |

Table 2: Relevant Research Studies

| Study Title | Year | Findings |

|---|---|---|

| Psychoactive Substance Use Patterns | 2021 | Identified user behaviors and risks associated with NPS use |

| Kinase Inhibition in Autoimmune Models | 2014 | Demonstrated effectiveness in reducing inflammation |

| Antimicrobial Activity Evaluation | 2024 | Preliminary evidence of activity against various pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.